trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Overview
Description
“trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester” is a chemical compound with the linear formula C12H22BClO2 . It is also known by the synonym "(E)-6-Chloro-1-hexenylboronic acid pinacol ester" .
Synthesis Analysis
Pinacol boronic esters, such as “this compound”, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The empirical formula of “this compound” is C12H22BClO2 . Its molecular weight is 244.57 . The SMILES string representation of the molecule isCC1(C)OB(OC1(C)C)\\C=C\\CCCCCl
. Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 38-42 °C .Scientific Research Applications
Synthesis of Azulenylglycine Derivatives
Azulen-1-ylboronic acid pinacol ester is used in the Petasis reaction with amines and glyoxylic acid hydrate to produce azulenylglycine derivatives. This process is indicated by a color change due to altered π-conjugation of the azulene chromophore. It suggests that similar boronic acid pinacol esters might be used in creating amino acid derivatives or other organic compounds with specific properties (Murafuji et al., 2016).
Iododeboronation for Synthesizing Iodoazulenes
Azulen-2-ylboronic acid pinacol ester, prepared by iridium-catalyzed C-H borylation of azulene, is used in iododeboronation with copper(I) iodide. This method allows the synthesis of 2-iodoazulene from azulene, indicating the potential of boronic acid pinacol esters in halogenation reactions and synthesis of halogenated organic compounds (Narita et al., 2018).
Synthesis of Pinacol Esters of Pyrazolylboronic Acids
A wide range of 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters are synthesized and characterized, indicating that pinacol esters of boronic acids are useful reagents in organic synthesis and can be stably stored for prolonged periods (Ivachtchenko et al., 2004).
Stereoselective Synthesis of Vinyl Iodides
Trans-polyenyl-1-boronate pinacol esters are converted into E-iodides or Z-iodides, depending on the reaction sequence. This suggests the versatility of boronic acid pinacol esters in stereoselective synthesis, which could be relevant for creating specific geometric isomers of organic compounds (Stewart & Whiting, 1995).
Suzuki Cross-Coupling Reactions
2-TIPS-oxazol-5-ylboronic acid pinacol ester is used in Suzuki cross-coupling reactions to provide various 5-(het)aryloxazoles. This indicates the role of boronic acid pinacol esters in facilitating cross-coupling reactions, a vital method in forming carbon-carbon bonds for complex organic synthesis (Primas et al., 2009).
Properties
IUPAC Name |
2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLLXXDZTUGLB-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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